molecular formula C₄₃H₅₇N₃O₉ B1145623 O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc CAS No. 869111-59-1

O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc

Cat. No. B1145623
M. Wt: 759.93
InChI Key:
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Description

O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc, also known as O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc, is a useful research compound. Its molecular formula is C₄₃H₅₇N₃O₉ and its molecular weight is 759.93. The purity is usually 95%.
BenchChem offers high-quality O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc' involves the protection of the amine and carboxylic acid functional groups, followed by coupling of the protected lysine derivative with the protected norleucine derivative. The resulting dipeptide is then coupled with the protected cyclohexane derivative, followed by deprotection of the amine and carboxylic acid functional groups to yield the final product.

Starting Materials
Lysine, Norleucine, Cyclohexane, tert-Butyl bromoacetate, Benzyl chloroformate, Diphenylethane, Diisopropylethylamine, N,N-Dimethylformamide, Methanol, Acetic acid, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Protection of lysine amine group with tert-butyl bromoacetate in the presence of diisopropylethylamine and N,N-dimethylformamide, Deprotection of lysine tert-butyl ester with hydrochloric acid in methanol, Protection of lysine carboxylic acid group with benzyl chloroformate in the presence of diisopropylethylamine and N,N-dimethylformamide, Deprotection of lysine benzyl ester with hydrogen chloride in methanol, Coupling of protected lysine derivative with protected norleucine derivative using diisopropylcarbodiimide and N,N-dimethylformamide, Coupling of resulting dipeptide with protected cyclohexane derivative using diisopropylcarbodiimide and N,N-dimethylformamide, Deprotection of amine and carboxylic acid functional groups with sodium hydroxide and acetic acid, Neutralization of reaction mixture with sodium bicarbonate, Extraction of product with dichloromethane, Washing of organic layer with water and brine, Drying of organic layer with sodium sulfate, Evaporation of solvent to yield final product

properties

CAS RN

869111-59-1

Product Name

O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc

Molecular Formula

C₄₃H₅₇N₃O₉

Molecular Weight

759.93

synonyms

(3S,5S,6R)-tert-Butyl 3-((S)-4-(((S)-5-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexyl)amino)-3-hydroxybutyl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate;  (3S,5S,6R)-3-[(3S)-4-[[(5S)-6-(1,1-Dimethylethoxy)-6-oxo-5-[[(phenylmethoxy)carbonyl]ami

Origin of Product

United States

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